molecular formula C20H23FN2O4S B4494908 4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B4494908
M. Wt: 406.5 g/mol
InChI Key: PIDCPXQKJMOVAJ-UHFFFAOYSA-N
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Description

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-[(oxolan-2-yl)methyl]benzamide is a complex organic compound with a molecular formula of C21H26FN3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(2-fluorophenyl)methanesulfonamido]methyl}-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorophenylmethanesulfonamide with benzyl chloride under basic conditions to form the intermediate benzylated product. This intermediate is then reacted with oxolan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[N-(2-fluorophenyl)methanesulfonamido]methyl}-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • 4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}benzamide
  • 4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-[2-(morpholin-4-yl)ethyl]benzamide

Uniqueness

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-[(oxolan-2-yl)methyl]benzamide is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2-fluoro-N-methylsulfonylanilino)methyl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-28(25,26)23(19-7-3-2-6-18(19)21)14-15-8-10-16(11-9-15)20(24)22-13-17-5-4-12-27-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDCPXQKJMOVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2CCCO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

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